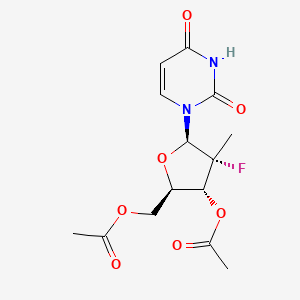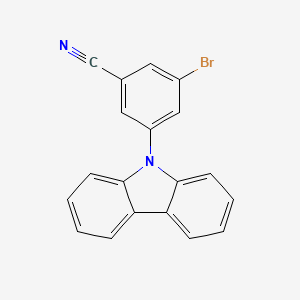![molecular formula C12H15NO2S B13104222 2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol CAS No. 88699-78-9](/img/structure/B13104222.png)
2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol is a chemical compound that features a unique structure combining an isoindoline ring with a hydroxyethyl group and a sulfanyl linkage
Méthodes De Préparation
The synthesis of 2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol typically involves the reaction of 2-(2-hydroxyethyl)isoindoline with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol, with the addition of a base like triethylamine to facilitate the formation of the sulfanyl linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and specific oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol include:
Thiodiglycol: A diol with a sulfur atom, known for its use as a solvent and in the synthesis of other chemicals.
2-[(2-Hydroxyethyl)sulfanyl]ethanol: A simpler analog with similar functional groups but lacking the isoindoline ring.
The uniqueness of this compound lies in its combination of an isoindoline ring with hydroxyethyl and sulfanyl groups, providing distinct chemical and biological properties that are not present in simpler analogs.
Propriétés
Numéro CAS |
88699-78-9 |
|---|---|
Formule moléculaire |
C12H15NO2S |
Poids moléculaire |
237.32 g/mol |
Nom IUPAC |
2-[1-(2-hydroxyethylsulfanyl)isoindol-2-yl]ethanol |
InChI |
InChI=1S/C12H15NO2S/c14-6-5-13-9-10-3-1-2-4-11(10)12(13)16-8-7-15/h1-4,9,14-15H,5-8H2 |
Clé InChI |
ADYWQXSKKPPWQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN(C(=C2C=C1)SCCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




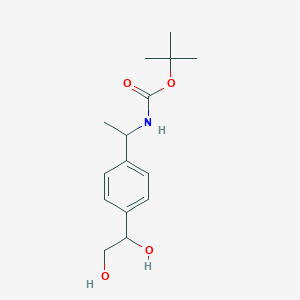
![2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13104158.png)



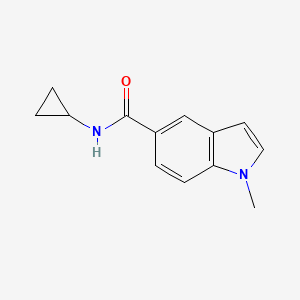
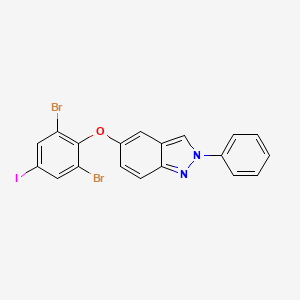

![6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)

